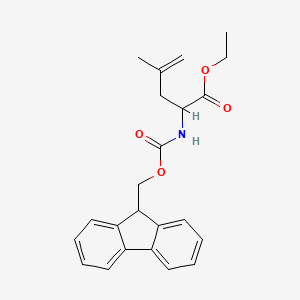

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate

Description

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid ester. This compound features a pent-4-enoate backbone with a methyl substituent at position 4 and an ethyl ester group. Fmoc-protected amino acids are critical in solid-phase peptide synthesis (SPPS) due to their stability under basic conditions and ease of deprotection under mild acidic conditions .

The compound’s unsaturated (pent-4-enoate) backbone may confer unique conformational flexibility, making it valuable for designing peptides with tailored biophysical properties. However, its synthesis and applications require further exploration, as current literature primarily focuses on related Fmoc-protected amino acids with varying side chains and functional groups .

Properties

Molecular Formula |

C23H25NO4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

ethyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoate |

InChI |

InChI=1S/C23H25NO4/c1-4-27-22(25)21(13-15(2)3)24-23(26)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,2,4,13-14H2,1,3H3,(H,24,26) |

InChI Key |

LXLRPYWZCFQFTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(=C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Installation of the Fluorenylmethoxycarbonyl (Fmoc) Group

- The Fmoc group is introduced by reacting fluorenylmethanol with an appropriate carbonyl source to form the fluorenylmethoxycarbonyl moiety. This step protects the amino group during subsequent synthetic transformations, a common strategy in peptide chemistry.

Formation of the α-Amino Acid Ester Backbone

- The ethyl ester backbone with the amino substituent is typically prepared via standard α-amino acid synthesis routes. For example, starting from ethyl glycine derivatives or related precursors, the amino group is protected with the Fmoc group as described above.

Introduction of the 4-Methylpent-4-enoate Side Chain

The 4-methylpent-4-enoate side chain is introduced through vinylation or alkylation reactions. A notable method involves Ni-catalyzed reductive vinylation of α-amino acid derivatives. This process uses nickel catalysts such as NiCl2(Py)4 or NiBr2 in the presence of ligands (e.g., dtBBPy), zinc powder as a reductant, and additives like MgCl2 and tetrabutylammonium iodide (TBAI) to facilitate coupling with vinyl electrophiles such as cyclohex-1-en-1-yl trifluoromethanesulfonate or vinyl bromides.

The reaction is typically conducted under inert atmosphere (nitrogen or argon) in solvents like 1,4-dioxane at elevated temperatures (around 60 °C) for extended periods (e.g., 12 hours).

After reaction completion, the mixture is often purified by flash column chromatography on silica gel without extensive work-up to isolate the desired vinylated amino acid ester.

Alternative Synthetic Routes

Some literature procedures describe the preparation of related imino esters or α-bromo esters as intermediates, which are then converted to the desired amino acid derivatives by reaction with nucleophiles such as piperidinomethyl polystyrene or by reduction steps.

Cross-coupling reactions with organozinc reagents (e.g., phenylzinc iodide) have also been employed to introduce aryl or vinyl groups onto protected amino acid esters, utilizing nickel catalysis under similar conditions.

The Ni-catalyzed reductive vinylation method provides moderate to good yields of vinylated amino acid esters with high functional group tolerance.

Reaction monitoring by GC-MS and NMR confirms the formation of the desired product with minimal side reactions when conditions are optimized.

The use of additives such as MgCl2 and TBAI enhances catalyst turnover and reaction efficiency.

The Fmoc-protected amino acid esters synthesized by these methods are suitable for further peptide synthesis applications or biological evaluation due to the stability of the Fmoc group under mild conditions.

Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpent-4-enoate is prepared through a combination of classical amino acid ester synthesis and modern nickel-catalyzed reductive vinylation techniques. The key steps involve:

Protection of the amino group with the fluorenylmethoxycarbonyl group.

Introduction of the vinyl side chain via Ni-catalyzed coupling with vinyl electrophiles.

Purification by silica gel chromatography without extensive work-up.

These methods are supported by detailed reaction condition optimizations and analytical verification, enabling the compound’s use in advanced organic synthesis and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for deprotection, hydrogen gas for reduction, and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions include deprotected amino acids, reduced forms of the compound, and oxidized derivatives .

Scientific Research Applications

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate has several scientific research applications:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of various pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild conditions to reveal the free amino group. This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate:

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid

- CAS No.: 131177-58-7

- Molecular Formula: C₂₁H₂₁NO₄

- Molecular Weight : 351.4 g/mol

- Key Features : The carboxylic acid analog of the target compound. Used in peptide synthesis, particularly for introducing unsaturated side chains.

- Safety : Classified as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3) under GHS .

- Applications : Research and development in peptide engineering .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid

- CAS No.: 1632296-20-8

- Molecular Formula: C₂₀H₁₇NO₄ (inferred)

- Key Features: Contains a terminal alkyne (pent-4-ynoate) group instead of an alkene. The alkyne group enables "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Safety : Acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), and respiratory irritation (Category 3) .

Fmoc-PNA-T-OH (PNA1030)

- CAS No.: 169396-92-3

- Molecular Formula : C₂₆H₂₆N₄O₇

- Molecular Weight : 506.52 g/mol

- Key Features : A peptide nucleic acid (PNA) building block with a thymine nucleobase. Used to synthesize PNA oligomers for antisense therapies.

- Applications : Genetic research and therapeutic development .

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid

- CAS No.: 270062-91-4

- Molecular Formula: C₂₃H₂₅NO₄ (inferred)

- Key Features: Branched alkyl side chain (5-methylhexanoate) instead of an unsaturated backbone. Enhances peptide hydrophobicity and stability.

- Applications : Solid-phase synthesis of lipophilic peptides .

Structural and Functional Comparison Table

Biological Activity

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C23H25NO4

- Molecular Weight : 379.46 g/mol

- CAS Number : 2177258-06-7

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Fluorenyl Group : The fluorenyl moiety is introduced via a coupling reaction with a suitable precursor.

- Carbamate Formation : The methoxycarbonyl group is attached through a carbamate linkage.

- Alkene Formation : The final step involves the introduction of the 4-methylpent-4-enoate structure, which can be achieved through elimination reactions.

The biological activity of this compound has been linked to several mechanisms:

- Modulation of Ion Channels : Preliminary studies suggest that derivatives of this compound may act as modulators for transient receptor potential (TRP) channels, particularly TRPV1 and TRPV4, which are involved in pain and inflammatory responses .

- Anticancer Properties : this compound has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Case Studies

-

TRP Channel Modulation :

- A study evaluated the effects of various derivatives on TRPV1 and TRPV4 channels using calcium influx assays in HEK293 cells. Results indicated that certain modifications to the ethyl ester side chain significantly enhanced TRPV4 antagonism while maintaining low cytotoxicity at concentrations up to 25 µM .

- Anticancer Activity :

- Neuroprotection :

Table 1: Biological Activities of this compound)

| Activity Type | Assay Type | Cell Line | Concentration Range (µM) | IC50 (µM) |

|---|---|---|---|---|

| TRPV Channel Modulation | Calcium Influx Assay | HEK293 | 1 - 25 | Not Determined |

| Anticancer Activity | MTT Assay | A549, HeLa | 5 - 50 | ~20 |

| Neuroprotection | Glutamate Cytotoxicity Assay | Neuronal Cells | Varies | Not Determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.